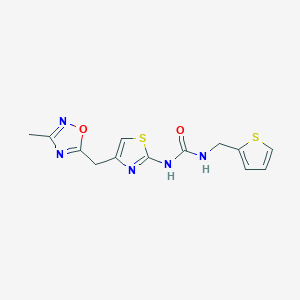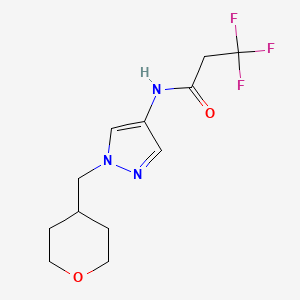
N-(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3,3,3-trifluoropropanamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,3-Trifluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propanamide is a chemical compound with potential applications in various scientific fields. This compound features a trifluoromethyl group, a pyrazolyl group, and a tetrahydropyran moiety, making it a unique and versatile molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group can impart unique properties to the resulting compounds, such as increased stability and lipophilicity.
Biology
In biological research, this compound can be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural features make it suitable for binding to specific protein targets.
Medicine
In the medical field, this compound has potential as a lead compound for drug development. Its ability to interact with biological targets can be harnessed to design new therapeutic agents.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, where its trifluoromethyl group can enhance the properties of the final product.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propanamide typically involves multiple steps, starting with the preparation of the pyrazolyl core. This can be achieved through the reaction of hydrazine with a suitable diketone or β-ketoester. The trifluoromethyl group is introduced using reagents like trifluoromethylating agents, and the tetrahydropyran moiety is added through subsequent reactions involving protecting groups and deprotection steps.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for large-scale production. This involves the use of continuous flow reactors, high-yield reactions, and efficient purification techniques to ensure the production of high-purity material. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The pyrazolyl group can be oxidized to form pyrazolone derivatives.
Reduction: : The trifluoromethyl group can be reduced to a trifluoromethylamine.
Substitution: : The tetrahydropyran ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Nucleophiles such as amines or alcohols, along with suitable catalysts, can facilitate substitution reactions.
Major Products Formed
Oxidation: : Pyrazolone derivatives.
Reduction: : Trifluoromethylamine derivatives.
Substitution: : Substituted tetrahydropyran derivatives.
Wirkmechanismus
The mechanism by which 3,3,3-trifluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propanamide exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,3-Trifluoro-N-(1-(tetrahydro-2H-pyran-4-yl)propyl)-1-propanesulfonamide
4-(4-Methylpiperazin-1-yl)-2-(2,2,2-trifluoro-N-(tetrahydro-2H-pyran-4-yl)acetamido)benzoic acid
Uniqueness
3,3,3-Trifluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propanamide is unique due to its combination of trifluoromethyl, pyrazolyl, and tetrahydropyran groups. This combination provides a distinct set of chemical properties that can be leveraged in various applications.
Eigenschaften
IUPAC Name |
3,3,3-trifluoro-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O2/c13-12(14,15)5-11(19)17-10-6-16-18(8-10)7-9-1-3-20-4-2-9/h6,8-9H,1-5,7H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIQUTSVGSZARW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
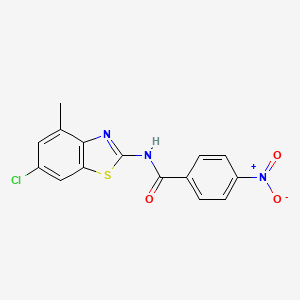
![N-(5-iodo-2-pyridinyl)-2-({[3-(4-methylphenyl)-3-oxopropylidene]amino}oxy)acetamide](/img/structure/B2408361.png)
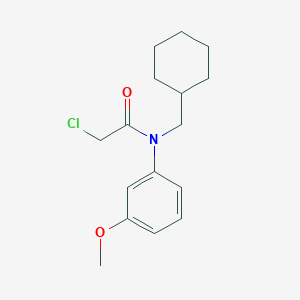
![1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)propan-2-ol hydrochloride](/img/structure/B2408365.png)
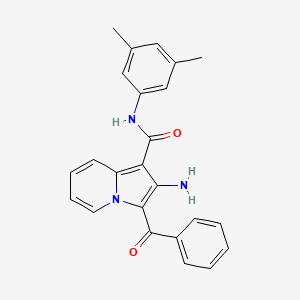
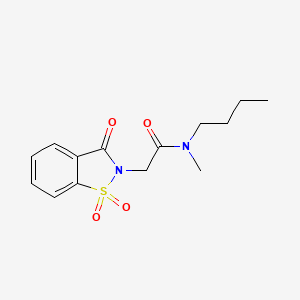
![6-Cyclopropyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2408370.png)
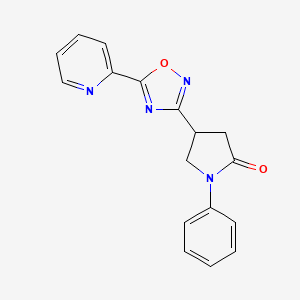
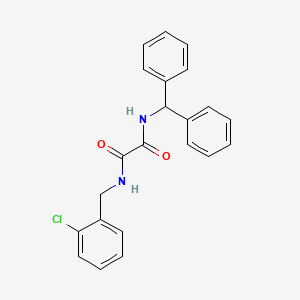
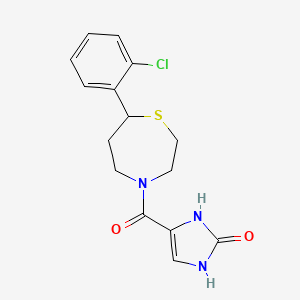
![3,3-dimethyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2408376.png)
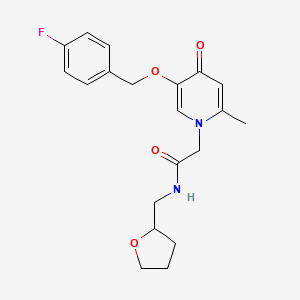
![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2408380.png)
